Clodinafop-Propargyl
Overview
Description
Clodinafop-propargyl is a post-emergent systemic herbicide primarily used to control annual grass weeds in cereal crops such as wheat and barley. It is a member of the aryloxyphenoxypropionate chemical family and functions by inhibiting the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants .
Mechanism of Action
Target of Action
The primary target of Clodinafop-Propargyl is the enzyme acetyl co-enzyme A carboxylase (ACCase) . ACCase is essential for the production of lipids (fatty acids) needed for plant growth .
Mode of Action
This compound is a post-emergence herbicide . It interacts with and inhibits ACCase . This interaction results in the inhibition of lipid biosynthesis in the target plant . The selectivity of this compound is based on the difference in the speed of herbicide breakdown in the crop versus the weeds .
Biochemical Pathways
By inhibiting ACCase, this compound disrupts the biochemical pathway responsible for lipid biosynthesis . This disruption affects the plant’s ability to produce the fatty acids necessary for growth. The downstream effect of this disruption is the cessation of plant growth, leading to the death of the plant .
Pharmacokinetics
It is known that this compound is absorbed through the leaves and shoots of plants . It is then rapidly translocated in the plants and accumulates in the meristematic tissues .
Result of Action
The result of this compound’s action is the inhibition of plant growth, leading to plant death . This is achieved through the disruption of lipid biosynthesis, which is essential for plant growth . The plant exhibits scorching symptoms after systemic uptake of the leaves occurs within one to three weeks on the meristematic tissue .
Action Environment
Biochemical Analysis
Biochemical Properties
Clodinafop-Propargyl inhibits the enzyme acetyl coenzyme-A-carboxylase (ACCase), which is responsible for synthesizing lipids . This interaction with ACCase is crucial for its herbicidal activity.
Cellular Effects
This compound has been shown to have effects on mammalian cells. For instance, it has demonstrated oncogenic potential in rats and mice, leading to increased incidences of neoplastic changes in the liver . This is a species-specific effect and is considered irrelevant to human risk assessment .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from the ester to the active acid derivative . It inhibits the activity of ACCase, hindering fatty acid synthesis . This inhibition disrupts lipid biosynthesis, affecting the growth and development of plants .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound rapidly degrades to the acid derivative-clodinafop, which is a major metabolite in plant and soil . This suggests that the effects of this compound can change over time due to its degradation.
Dosage Effects in Animal Models
In animal models, this compound has shown to cause changes in biochemical parameters indicative of liver effects and changes in haematological parameters indicative of anaemia . The specific effects can vary depending on the dosage.
Metabolic Pathways
This compound is involved in the lipid biosynthesis pathway . It inhibits ACCase, an enzyme crucial for lipid synthesis . The metabolic pathway of this compound degradation involves its conversion to 2-amino-5-chlorophenol (2A5CP), which is further completely mineralized .
Subcellular Localization
Given its role as an inhibitor of ACCase, an enzyme found in the cytoplasm of cells, it is likely that this compound also localizes to the cytoplasm where it can exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clodinafop-propargyl involves several steps:
Starting Material: The process begins with R-2-(p-hydroxyphenoxy)propionic acid.
Formation of Clodinafop Acid: This compound reacts with caustic alkali in water and an aprotic polar solvent to form a salt, which then reacts with 5-chloro-2,3-difluoropyridine to produce clodinafop acid.
Esterification: The clodinafop acid is then esterified with propargyl alcohol in the presence of a conventional esterification catalyst to yield this compound
Industrial Production Methods
In an industrial setting, the synthesis is scaled up with careful control of reaction conditions to ensure high yield and purity. The process involves:
Reaction Setup: Mixing clodinafop acid with toluene and dichloroethane, followed by the addition of trifluoromethanesulfonic acid and propargyl alcohol.
Reaction Conditions: The mixture is heated to 80-90°C for reflux and water-dividing reaction.
Purification: The product is purified through washing with saturated sodium bicarbonate solution and hydrochloric acid, followed by solvent recovery and drying
Chemical Reactions Analysis
Clodinafop-propargyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are less commonly studied.
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield clodinafop acid and propargyl alcohol.
Substitution: It can undergo substitution reactions, particularly involving the pyridine ring
Common reagents used in these reactions include caustic alkali, acids for pH adjustment, and organic solvents like toluene and dichloroethane. Major products formed include clodinafop acid and various substituted derivatives depending on the reaction conditions .
Scientific Research Applications
Clodinafop-propargyl has several applications in scientific research:
Agronomy: It is extensively studied for its herbicidal properties and resistance management in crops
Environmental Science: Research focuses on its environmental fate, behavior, and impact on non-target species
Biochemistry: Studies investigate its mechanism of action at the molecular level, particularly its inhibition of acetyl-CoA carboxylase.
Comparison with Similar Compounds
Clodinafop-propargyl belongs to the oxyphenoxy acid ester chemical class, which includes similar herbicides such as:
Compared to these compounds, this compound is unique in its specific application for controlling grass weeds in cereal crops and its particular molecular structure that confers its herbicidal activity .
Properties
IUPAC Name |
prop-2-ynyl (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDHZKLJNAIJNC-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032354 | |
Record name | Clodinafop-propargyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored odorless solid; [HSDB] light beige crystalline solid; [MSDSonline] | |
Record name | Clodinafop-propargyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
In organic solvents at 25 °C (g/L): ethanol - 92; acetone - 880; toluene - 690; n-hexane - 0.0086; n-octanol - 25, Soluble in most organic solvents, In water, 2.5 ppm at 20 °C, In water, 4.0 mg/L at 25 °C | |
Record name | CLODINAFOP-PROPARGYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.37 g/mL at 22 °C, Liquid; density: 1.076 g/mL; pH 4-6 /End-use product/ | |
Record name | CLODINAFOP-PROPARGYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000002 [mmHg], VP: 5.3X10-6 Pa at 20 °C, 2.40X10-8 mm Hg at 25 °C | |
Record name | Clodinafop-propargyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4450 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CLODINAFOP-PROPARGYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Mechanistic studies were conducted to elucidate the mechanisms involved in the increased incidence of neoplastic lesions in liver in rats and mice and to assess the human relevance of these effects. Clodinafop-propargyl was shown to cause peroxisome proliferation in rodent studies. Peroxisome proliferation is a consequence of expression and activation of the alpha subtype of the peroxisome proliferator-activated receptor (PPAR-alpha). The activation of this receptor has been shown to be associated with several responses typical for peroxisome proliferators, such as hepatocellular hypertrophy, stimulation of peroxisomal fatty acid alpha-oxidation, induction of cytochrome P450 isoenzymes of subfamily CYP4A, and hepatocellular proliferation. Several studies were performed to confirm these effects. The mechanistic in vitro and in vivo studies in rodents confirm that clodinafop-propargyl causes a peroxisome proliferative response in rodents, ultimately leading to the formation of liver tumours, as observed in chronic toxicity studies with clodinafop-propargyl. Based on the non-genotoxic characteristics of clodinafop-propargyl and the peroxisome proliferative properties of clodinafop-propargyl, a threshold approach is applicable for the liver tumour formation in rats and mice., Aryloxyphenoxypropionates, inhibitors of the plastid acetyl-CoA carboxylase (ACC) of grasses, also inhibit Toxoplasma gondii ACC. Clodinafop, the most effective of the herbicides tested, inhibits growth of T. gondii in human fibroblasts by 70% at 10 microM in 2 days & effectively eliminates the parasite in 2-4 days at 10-100 microM. Clodinafop is not toxic to the host cell even at much higher concns. Parasite growth inhibition by different herbicides is correlated with their ability to inhibit ACC enzyme activity, suggesting that ACC is a target for these agents. Fragments of genes encoding the biotin carboxylase domain of multidomain ACCs of T. gondii, Plasmodium falciparum, Plasmodium knowlesi, & Cryptosporidium parvum were sequenced. One T. gondii ACC (ACC1) amino acid sequence clusters with P. falciparum ACC, P. knowlesi ACC, & the putative Cyclotella cryptica chloroplast ACC. Another sequence (ACC2) clusters with that of C. parvum ACC, probably the cytosolic form. | |
Record name | CLODINAFOP-PROPARGYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, Crystalline solid, Cream powder | |
CAS No. |
105512-06-9 | |
Record name | Clodinafop-propargyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105512-06-9 | |
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Record name | Clodinafop-propargyl [ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105512069 | |
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Record name | Clodinafop-propargyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032354 | |
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Record name | Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]-, 2-propyn-1-yl ester, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.475 | |
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Record name | CLODINAFOP-PROPARGYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEH394TY6Y | |
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Record name | CLODINAFOP-PROPARGYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
59.5 °C, MP: 48.2-57.1 °C /Technical/ | |
Record name | CLODINAFOP-PROPARGYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Clodinafop-Propargyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) chemical family that inhibits the Acetyl-CoA Carboxylase (ACCase) enzyme in susceptible plants. [, , , ] This enzyme plays a crucial role in fatty acid biosynthesis, which is essential for cell membrane formation and function. [, ] Inhibiting ACCase disrupts lipid production, ultimately leading to the death of susceptible plants, particularly grassy weeds. [, , , ]
A: Yes, this compound demonstrates selective herbicidal activity. It is highly effective against a wide range of annual and perennial grassy weeds [, , , ] while generally exhibiting safety towards broadleaf crops like wheat. [, , , , ]
ANone: The molecular formula of this compound is C17H17ClNO4F, and its molecular weight is 353.77 g/mol.
A: Yes, studies have explored the compatibility and efficacy of this compound in tank mixtures with other herbicides. Results indicate that it can be effectively combined with herbicides like Tribenuron-methyl, Metsulfuron-methyl, and 2,4-Dichlorophenoxyacetic acid to broaden the weed control spectrum and enhance its effectiveness against both grassy and broadleaf weeds in cereal crops like wheat. [, , , , , , , , , ]
A: this compound functions primarily as an enzyme inhibitor, specifically targeting the ACCase enzyme. [, , , ] Currently, there is no research indicating catalytic properties associated with this compound.
ANone: While the provided research papers do not delve into specific computational chemistry studies on this compound, this area holds potential for further investigation.
ANone: The research papers provided do not directly address structural modifications of this compound.
A: this compound is commercially available in various formulations, including emulsifiable concentrate (EC) and wettable powder (WP) formulations. [, , , ] These formulations are designed to improve the herbicide's handling, application, and efficacy.
ANone: Specific SHE regulations regarding this compound are not discussed in the provided research papers.
A: Research indicates that this compound undergoes degradation in the environment through processes like photolysis on soil surfaces and degradation in anaerobic soil and water-sediment systems. [] The degradation rate can vary depending on environmental factors.
A: Studies have shown that this compound effectively controls various wild oat species, including Avena fatua, Avena ludoviciana, and Avena sterilis. [, , , , ] The efficacy can vary depending on the dose, application timing, and environmental conditions.
A: The Ile-1781-Leu mutation in the ACCase gene is a common mechanism of resistance to this compound in several weed species, including Lolium rigidum. [, ]
ANone: Specific toxicology data and safety profiles are not included in these research papers.
ANone: This aspect is not directly addressed within the provided research papers, as this compound is primarily applied as a foliar spray in agricultural settings.
ANone: The research papers do not explore biomarkers for predicting this compound efficacy or monitoring treatment response.
A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely utilized technique for determining this compound and its metabolites in plant tissues, offering high sensitivity and selectivity. []
A: Research highlights that this compound can degrade through photolysis on soil surfaces and degradation in anaerobic soil and water-sediment environments. [] Its degradation can be influenced by factors like soil type, pH, and microbial activity.
ANone: The provided research papers do not provide detailed information on the dissolution rate or solubility of this compound in various media.
A: While analytical techniques like HPLC/MS/MS are mentioned for quantifying this compound, specific details regarding method validation, such as accuracy, precision, and specificity, are not elaborated on in these papers. []
ANone: These specific aspects are not addressed within the provided research papers.
ANone: As this compound is primarily used in agricultural applications, these research papers do not cover aspects related to immunogenicity or immunological responses.
ANone: This specific area of research is not addressed in the provided papers.
ANone: The research papers do not explore interactions between this compound and drug-metabolizing enzymes.
A: Yes, studies have shown that certain fungal species, like Aspergillus flavus and Aspergillus niger, can degrade this compound. [, ] This biodegradation process can contribute to reducing the herbicide's persistence in the environment.
ANone: Yes, several alternative herbicides are available for controlling grassy weeds in wheat, including:
- Fenoxaprop-P-ethyl: Another ACCase inhibitor, often used in combination with this compound to broaden the weed control spectrum. [, , , , , ]
- Pinoxaden: Belongs to the phenylpyrazoline (DEN) family of ACCase inhibitors, offering an alternative mode of action. [, ]
- Tribenuron-methyl and Metsulfuron-methyl: ALS-inhibiting herbicides effective against a wide range of grassy and broadleaf weeds. [, , , , , , , ]
ANone: These aspects are not addressed within the context of the provided research papers.
ANone: The research papers do not specifically delve into research infrastructure or resources related to this compound.
ANone: Specific historical context and milestones in this compound research are not detailed in the provided papers.
A: The research highlights the interdisciplinary nature of weed science, encompassing agronomy, plant physiology, biochemistry, and environmental science. [, , , , , , , ] Understanding the interactions between herbicides, plants, and the environment requires a multi-faceted approach.
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